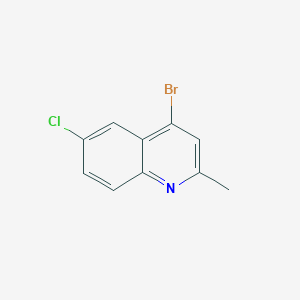
4-Bromo-6-chloro-2-methylquinoline
説明
4-Bromo-6-chloro-2-methylquinoline is a heterocyclic aromatic organic compound with the molecular formula C10H7BrClN. It is a derivative of quinoline, which is a nitrogen-containing compound known for its wide range of applications in medicinal chemistry and industrial processes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-chloro-2-methylquinoline typically involves the bromination and chlorination of 2-methylquinoline. One common method includes the use of bromine and chlorine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled temperature conditions to ensure selective substitution at the desired positions on the quinoline ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes using continuous flow reactors. These methods ensure high yield and purity of the final product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact .
化学反応の分析
Types of Reactions: 4-Bromo-6-chloro-2-methylquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Substituted quinoline derivatives.
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
科学的研究の応用
4-Bromo-6-chloro-2-methylquinoline has several applications in scientific research
生物活性
4-Bromo-6-chloro-2-methylquinoline is a heterocyclic compound belonging to the quinoline family, characterized by its unique substituents: bromine at the 4-position, chlorine at the 6-position, and a methyl group at the 2-position. This compound has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research.
- Molecular Formula : C₉H₆BrClN
- Molecular Weight : 256.53 g/mol
- Chemical Structure : The compound's structure can be represented by the SMILES notation:
CC1=CC(Br)=C2C=C(C=CC2=N1)Cl.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The presence of halogen atoms (bromine and chlorine) enhances its binding affinity to various enzymes and receptors, potentially modulating their activity. This modulation can disrupt cellular processes, leading to antimicrobial or anticancer effects.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of quinoline derivatives, including this compound. The compound has demonstrated efficacy against a range of bacterial strains:
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | Effective |
| Escherichia coli | Moderate effectiveness |
| Pseudomonas aeruginosa | Moderate effectiveness |
| Bacillus subtilis | Effective |
Research indicates that quinoline derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria, making them promising candidates for the development of new antimicrobial agents .
Anticancer Properties
The anticancer potential of this compound has also been explored. Quinoline derivatives are known for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Studies suggest that this compound may interfere with cancer cell proliferation by targeting specific signaling pathways involved in cell cycle regulation and apoptosis.
Case Studies
-
Study on Anticancer Activity :
- A study investigated the effects of several quinoline derivatives, including this compound, on various cancer cell lines. Results indicated that this compound significantly inhibited the growth of breast cancer cells (MCF-7) and prostate cancer cells (PC-3) through mechanisms involving cell cycle arrest and induction of apoptosis .
- Mechanistic Insights :
特性
IUPAC Name |
4-bromo-6-chloro-2-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN/c1-6-4-9(11)8-5-7(12)2-3-10(8)13-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPLJTKDWGUNKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80653699 | |
| Record name | 4-Bromo-6-chloro-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1070879-50-3 | |
| Record name | 4-Bromo-6-chloro-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















